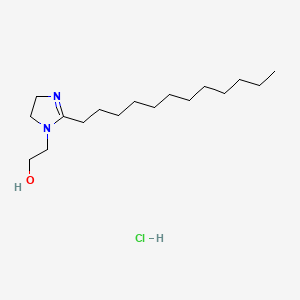
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol typically involves the reaction of dodecylamine with glyoxal in the presence of ethanol. The reaction proceeds through the formation of an intermediate imidazoline, which is then reduced to the desired imidazole derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole derivatives, while reduction produces imidazoline compounds.
科学研究应用
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Similar Compounds
- 2-(2-Heptadecyl-2-imidazolin-1-yl)ethanol
- 2-(2-Dodecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties and applications.
属性
CAS 编号 |
71242-00-7 |
|---|---|
分子式 |
C17H35ClN2O |
分子量 |
318.9 g/mol |
IUPAC 名称 |
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20;/h20H,2-16H2,1H3;1H |
InChI 键 |
IABPCVNQGAPWMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=NCCN1CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


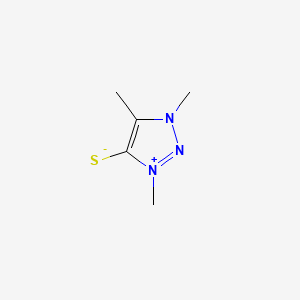
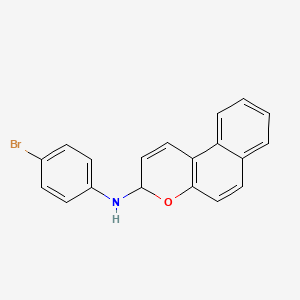
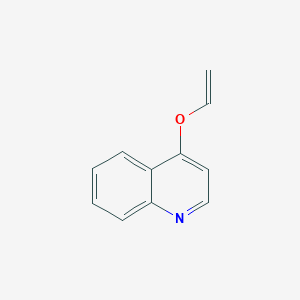
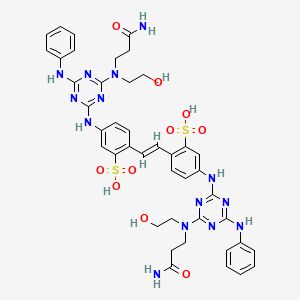
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
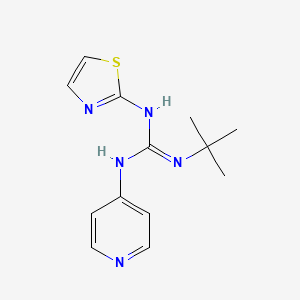

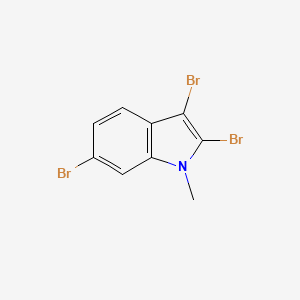
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)


![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
